molecular formula C25H26FN3O3 B3009673 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide CAS No. 894004-13-8

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide

Numéro de catalogue: B3009673
Numéro CAS: 894004-13-8
Poids moléculaire: 435.499
Clé InChI: HNGOWUIXGCSCKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C25H26FN3O3 and its molecular weight is 435.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cannabinoid Receptor Type 2 Ligands

Research by Moldovan et al. (2017) has synthesized a series of indol-3-yl-oxoacetamides, showing that fluorinated derivatives can act as potent and selective ligands for the Cannabinoid Receptor Type 2 (CB2), with promising implications for medical applications (Moldovan et al., 2017).

Protein Kinase B (PKB) Inhibitors

Breitenlechner et al. (2004) developed novel azepane derivatives evaluated for their inhibitory activity against Protein Kinase B (PKB-alpha) and Protein Kinase A (PKA). These compounds, designed based on molecular modeling studies, have shown significant in vitro activity and plasma stability, suggesting potential for therapeutic use (Breitenlechner et al., 2004).

Gastrin/CCK(B) Receptor Antagonists

Makovec et al. (1999) investigated the activities of CR 2945, a compound with a similar structural motif, as a gastrin/CCK(B) receptor antagonist. Their research indicated its potential for treating acid-related disorders, highlighting its significant antigastrin activity and efficacy against various types of ulcers (Makovec et al., 1999).

Anti-Inflammatory and Analgesic Applications

Bhandari et al. (2010) synthesized a series of hybrid molecules related to indol-3-yl-oxoacetamides, exhibiting significant anti-inflammatory, analgesic, and ulcerogenic properties. These compounds demonstrated reduced gastrointestinal ulcerogenicity and showed promising nitric oxide releasing activity, suggesting potential for safer anti-inflammatory drugs (Bhandari et al., 2010).

Anti-Plasmodial Properties

Mphahlele et al. (2017) explored N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides for their antiplasmodial properties. They observed that certain combinations of fluoro-phenyl groups in these compounds are crucial for biological activity against Plasmodium falciparum, the parasite causing malaria (Mphahlele et al., 2017).

Antibacterial and Antifungal Agents

Debnath and Ganguly (2015) synthesized 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives showing promising antibacterial and antifungal activities against various pathogenic microorganisms. This indicates the potential of these compounds in the development of new antimicrobial agents (Debnath & Ganguly, 2015).

Propriétés

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(3-fluoro-4-methylphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3/c1-17-10-11-18(14-21(17)26)27-25(32)24(31)20-15-29(22-9-5-4-8-19(20)22)16-23(30)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGOWUIXGCSCKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.